

# stability comparison of TCO-SS-amine and DBCO-azide conjugates

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## Compound of Interest

Compound Name: TCO-SS-amine

Cat. No.: B12425800

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## A Comparative Guide to the Stability of **TCO-SS-amine** and DBCO-azide Conjugates

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of the resulting conjugate is a paramount concern. This guide provides an objective comparison of the stability of two widely used bioorthogonal conjugation systems: **TCO-SS-amine** and DBCO-azide. The information presented herein is supported by experimental data to aid in the selection of the most appropriate chemistry for your specific application.

## Introduction to the Chemistries

DBCO-azide conjugation proceeds via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction forms a highly stable triazole linkage. The dibenzocyclooctyne (DBCO) group reacts specifically with an azide group, offering high bioorthogonality.<sup>[1][2]</sup>

**TCO-SS-amine** conjugation involves the reaction of a trans-cyclooctene (TCO) with a tetrazine, which is one of the fastest bioorthogonal reactions known.<sup>[3][4]</sup> The "-SS-" in **TCO-SS-amine** signifies the presence of a disulfide bond, which is designed to be cleavable under reducing conditions. This feature allows for the controlled release of conjugated molecules.<sup>[5]</sup>

## Quantitative Stability Comparison

The stability of these conjugates is influenced by various factors including temperature, pH, and the presence of other chemical entities. The following table summarizes available quantitative data on the stability of each conjugate type under different conditions.

Condition	DBCO-azide Conjugate Stability	TCO-SS-amine Conjugate Stability	Key Considerations
General Storage	DBCO-modified IgG loses 3-5% reactivity in 4 weeks at 4°C or -20°C. DBCO-functionalized antibodies can be stored at -20°C for up to a month, but reactivity may decrease over time due to oxidation and hydration. The resulting triazole bond is very stable.	The disulfide bond is the primary point of instability and is intentionally cleavable. Stability of the TCO group is variable; some derivatives are unstable long-term and require storage in solution at low temperatures. Dioxolane-fused TCO (dcTCO) shows high stability with 99% intact TCO after 4 days in PBS at 37°C.	The stability of the TCO-SS-amine conjugate is largely dictated by the stability of the TCO moiety and the susceptibility of the disulfide bond to cleavage.
In Cellular Environments	DBCO groups showed moderate stability in immune phagocytes, with 36% degradation after 24 hours.	The disulfide bond is readily cleaved in the reducing environment of the cytoplasm by agents like glutathione. The TCO group can isomerize to its non-reactive cis-isomer in the presence of thiols.	The intracellular environment presents challenges for both chemistries, but the disulfide linkage in TCO-SS-amine is designed for intracellular cleavage.
In Serum	Data not widely available in initial search, but the triazole linkage is expected to be highly stable.	TCO can isomerize to the unreactive cis-isomer in the presence of copper-containing serum proteins, with almost complete conversion	The stability of the TCO moiety is a significant concern for in vivo applications in serum.

in 50% fresh mouse serum at 37°C within 7 hours.

Presence of Reducing Agents (e.g., DTT, TCEP, Glutathione)

The DBCO-azide linkage is stable in the presence of reducing agents.

The disulfide bond is intentionally designed to be cleaved by reducing agents.

This is a key differentiating feature; TCO-SS-amine allows for triggered release, while DBCO-azide provides a stable linkage.

pH

Stable across a wide physiological pH range.

The TCO-tetrazine reaction is efficient across a broad pH range (typically pH 5 to 9). The stability of the disulfide bond can be influenced by pH, though it is primarily cleaved by reducing agents.

Both chemistries are generally compatible with physiological pH.

## Experimental Protocols

### Protocol 1: General Assessment of Conjugate Stability

This protocol provides a framework for comparing the stability of **TCO-SS-amine** and **DBCO-azide** conjugates under specific conditions.

#### 1. Conjugate Formation:

- DBCO-azide:** React a DBCO-functionalized molecule (e.g., protein with DBCO-NHS ester) with an azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4). Incubate for 2-12 hours at room temperature or overnight at 4°C.
- TCO-SS-amine:** This linker itself contains an amine for conjugation to a molecule (e.g., via NHS chemistry if the target has a carboxyl group, or by other means). The TCO moiety is then ready to react with a tetrazine-labeled molecule. The reaction is typically very fast, often complete within minutes to hours at room temperature.

## 2. Stability Assay:

- Incubate the purified conjugates under various stress conditions (e.g., different temperatures, pH values, in serum, or in the presence of reducing agents like DTT or glutathione).
- Take aliquots at different time points (e.g., 0, 1, 4, 8, 24, 48 hours).
- Quench any reaction if necessary.

## 3. Analysis:

- Analyze the integrity of the conjugate at each time point using techniques such as:
- SDS-PAGE: To visualize the intact conjugate versus cleaved or degraded products.
- HPLC (Reverse Phase or Size Exclusion): To quantify the amount of intact conjugate remaining.
- Mass Spectrometry (LC-MS): To identify and quantify degradation products.
- Calculate the percentage of intact conjugate remaining over time to determine stability.

# Protocol 2: Cleavage of TCO-SS-amine Conjugate

This protocol is specific to demonstrating the intended cleavage of the disulfide bond in **TCO-SS-amine** conjugates.

## 1. Conjugate Preparation:

- Prepare the **TCO-SS-amine** conjugate as described in Protocol 1.

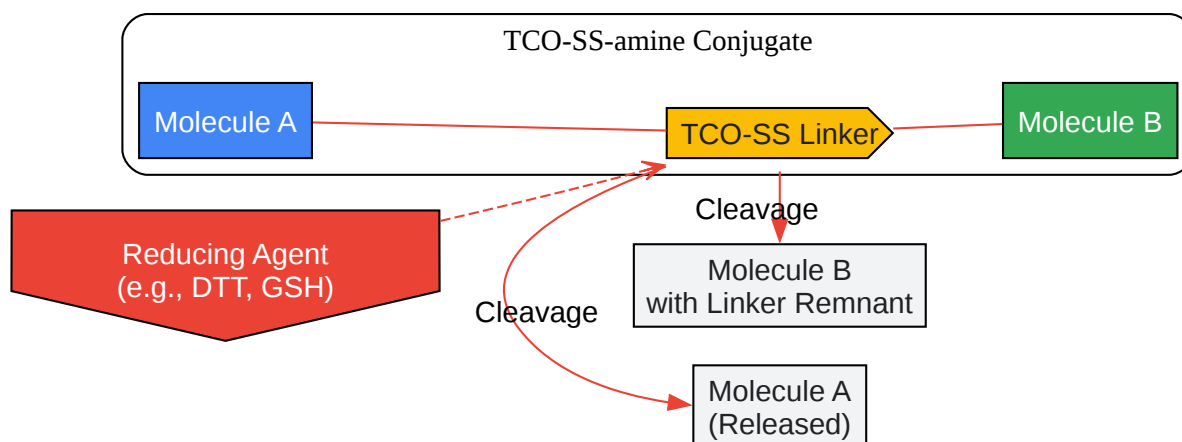
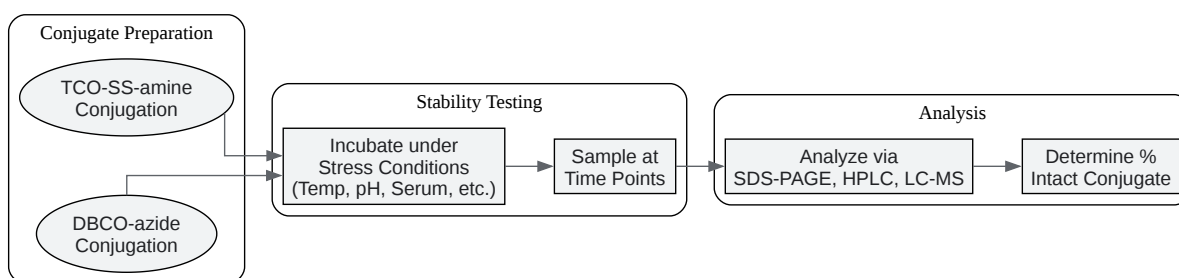
## 2. Cleavage Reaction:

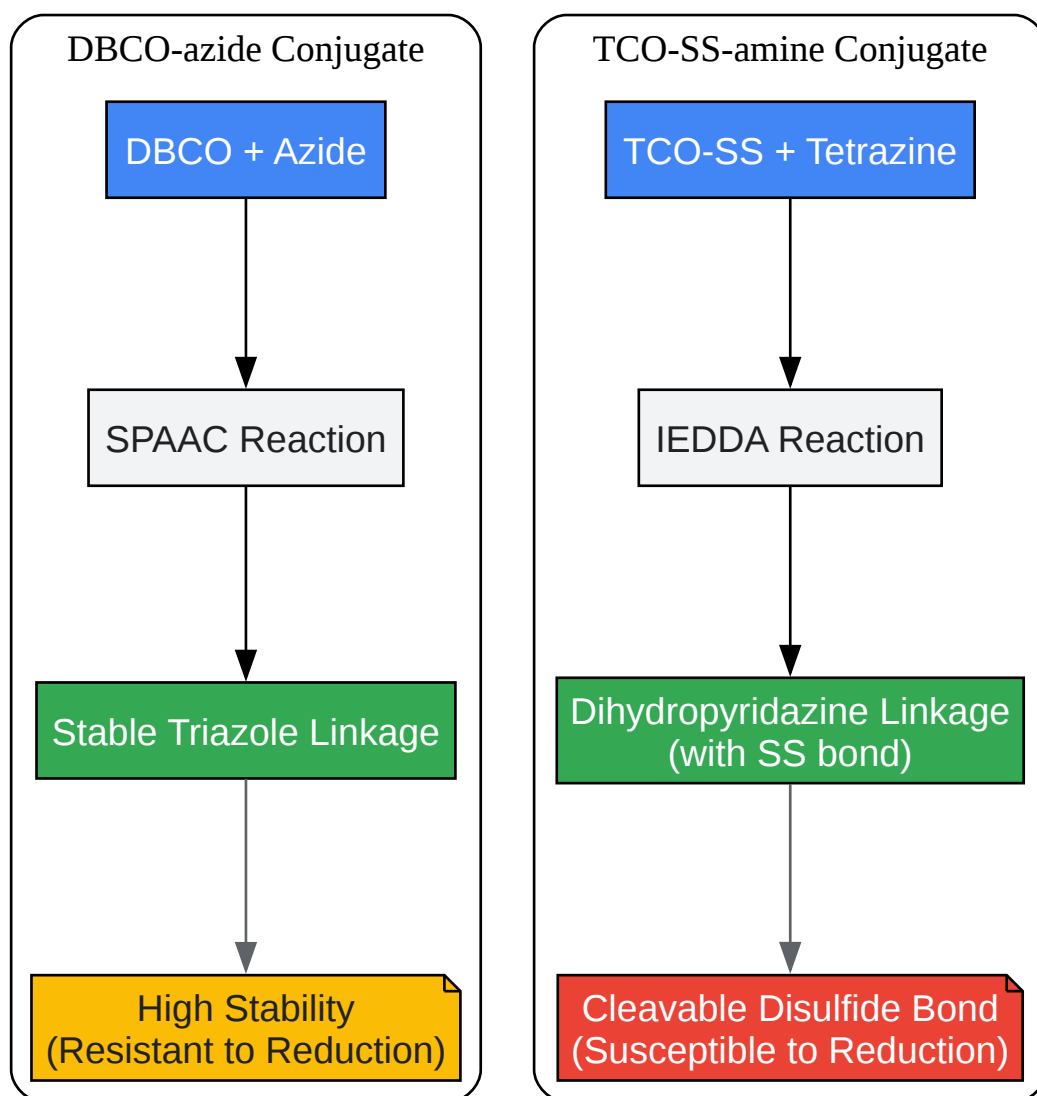
- Incubate the conjugate in a buffer containing a reducing agent. Common choices include:
- Dithiothreitol (DTT) at 1-10 mM.
- Tris(2-carboxyethyl)phosphine (TCEP) at 1-10 mM.
- Glutathione (GSH) at physiological concentrations (1-10 mM) to mimic intracellular conditions.
- Incubate for a set period (e.g., 1-2 hours) at 37°C.

## 3. Analysis:

- Analyze the reaction mixture using SDS-PAGE, HPLC, or LC-MS to confirm the cleavage of the disulfide bond and the release of the conjugated molecule.

## Visualizations





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